molecular formula C13H10N2O2 B2964958 Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate CAS No. 18153-16-7

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Cat. No. B2964958
CAS RN: 18153-16-7
M. Wt: 226.235
InChI Key: IUQFOTOMLHSZIN-UHFFFAOYSA-N
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Description

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C13H10N2O2 . It has a molecular weight of 226.23 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(3-cyanophenyl)-2-propenoate .


Molecular Structure Analysis

The molecular structure of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate has been analyzed using single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions . The lattice energies have been calculated using the PIXEL approach .


Physical And Chemical Properties Analysis

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate has a molecular weight of 226.23 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Crystal Packing and Non-hydrogen Bonding Interactions

Research has demonstrated that ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate and its derivatives exhibit unique crystal packing characteristics, utilizing rare N⋯π and O⋯π interactions rather than traditional hydrogen bonding. This behavior forms distinct structural motifs, such as zigzag double-ribbons and simple 1-D double-columns, contributing to our understanding of molecular interactions and crystal engineering (Zhenfeng Zhang et al., 2011; Zhenfeng Zhang et al., 2012).

Intramolecular Cyclization for Synthesis

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate derivatives have been used in the synthesis of novel (trifluoromethyl)quinoline-3-carbonitrile derivatives through intramolecular cyclization. This process showcases the compound's potential in creating new molecules with possible applications in drug development and material science (A. Darehkordi et al., 2018).

Structural Analysis and Characterization

The structural analysis of ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate derivatives has provided insights into their chemical properties and potential applications. Detailed characterizations, including IR, UV, and NMR spectroscopy, have revealed the existence of these compounds in specific tautomeric forms, contributing to our understanding of their reactivity and stability (James E. Johnson et al., 2006).

Enantioselective Synthesis and Catalysis

The compound has been utilized in the enantioselective synthesis of ethyl 3-oxo-5-phenylpentanoate, demonstrating its role in producing chiral molecules. This application is crucial for developing pharmaceuticals and other substances where the stereochemistry significantly impacts the efficacy and safety of the product (Qinghua Meng et al., 2008).

Thermodynamic Characteristics

Studies on the thermodynamic characteristics of ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate derivatives have provided valuable data on their enthalpic properties. Such information is essential for predicting the behavior of these compounds under different conditions and for their application in various chemical processes (Roman Kos et al., 2017).

Future Directions

The future directions for research on Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate and related compounds could involve further exploration of their potential as mitochondrial pyruvate transport inhibitors . This could have implications in various biological and chemical processes, including oxidative respiration, biogenesis of the iron-sulfur cluster protein assembly, apoptosis, diauxic shift, and the metabolism of lipids .

properties

IUPAC Name

ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFOTOMLHSZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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